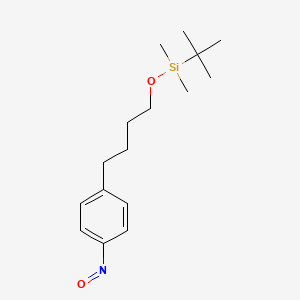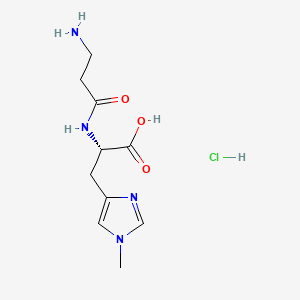
L-Balenine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of L-Balenine Hydrochloride involves the synthesis of its precursor, L-valine methyl ester hydrochloride. One method includes adding absolute methanol to a reactor, controlling the temperature between -8°C and 10°C, and then adding thionyl chloride while stirring . After reacting for a specified time, L-valine is added under cooling conditions, followed by heating and refluxing . The reaction mixture is then distilled under reduced pressure, and the residue is crystallized to obtain L-valine methyl ester hydrochloride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
L-Balenine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Aplicaciones Científicas De Investigación
L-Balenine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference material in synthetic chemistry for the study of imidazole dipeptides.
Biology: It is studied for its role in muscle function and regeneration, particularly in marine organisms.
Medicine: Research has shown that it has potential antioxidant properties and may play a role in muscle regeneration and anti-inflammatory responses
Mecanismo De Acción
The mechanism of action of L-Balenine Hydrochloride involves its interaction with molecular targets and pathways in the body. It has been found to activate superoxide dismutase (SOD) in myotubes, contributing to its antioxidant effects . The compound does not increase the expression of SOD mRNA but directly activates the enzyme, suggesting a unique mechanism of action . Additionally, it promotes muscle regeneration by regulating the phagocytic activity of immune cells .
Comparación Con Compuestos Similares
L-Balenine Hydrochloride is similar to other imidazole dipeptides such as carnosine (β-alanyl-L-histidine) and anserine (β-alanyl-3-methyl-L-histidine) . it is unique in its specific composition and the biological effects it exerts. Unlike carnosine and anserine, this compound has been shown to have a more pronounced effect on the activation of superoxide dismutase and muscle regeneration .
List of Similar Compounds
- Carnosine (β-alanyl-L-histidine)
- Anserine (β-alanyl-3-methyl-L-histidine)
- Ophidine (another name for this compound)
Propiedades
Fórmula molecular |
C10H17ClN4O3 |
|---|---|
Peso molecular |
276.72 g/mol |
Nombre IUPAC |
(2S)-2-(3-aminopropanoylamino)-3-(1-methylimidazol-4-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H16N4O3.ClH/c1-14-5-7(12-6-14)4-8(10(16)17)13-9(15)2-3-11;/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17);1H/t8-;/m0./s1 |
Clave InChI |
KUYXDKGCYBXBIY-QRPNPIFTSA-N |
SMILES isomérico |
CN1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)CCN.Cl |
SMILES canónico |
CN1C=C(N=C1)CC(C(=O)O)NC(=O)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


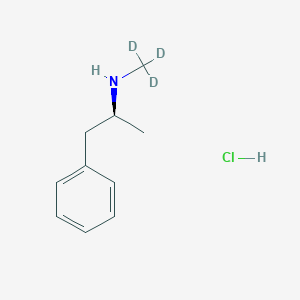
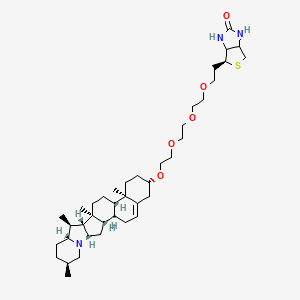
![5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13848010.png)
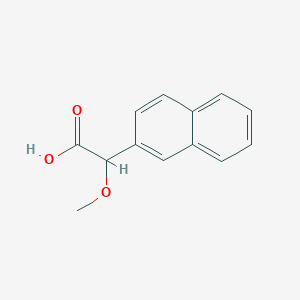
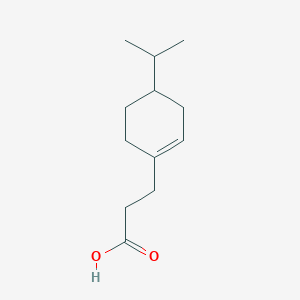

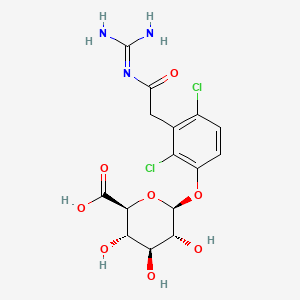
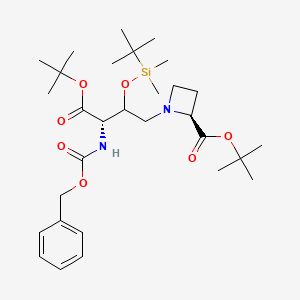
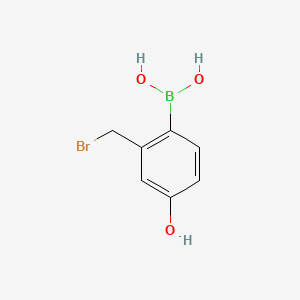
![(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13848036.png)
![1,1'-Sulfonylbis[2-(methylthio)ethane]-d6](/img/structure/B13848046.png)


